
beta-L-Xylofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-Xylofuranose: is a furanose form of L-xylose, a five-carbon sugar that is part of the pentose family. It is characterized by its β-configuration at the anomeric center. This compound is a stereoisomer of D-xylofuranose and is commonly found in nature as a component of hemicelluloses in plant cell walls .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-L-Xylofuranose can be synthesized through various chemical and enzymatic methods. One common approach involves the reduction of L-xylose using specific catalysts and reaction conditions. The process typically includes the use of hydrogen-bonded complexes and quantum chemical frameworks to ensure the correct configuration .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant biomass. Advanced techniques like chromatography and crystallization are employed to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-L-Xylofuranose undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding acids using oxidizing agents.
Reduction: Formation of alcohols through reduction processes.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalysts like sodium borohydride and hydrogen gas are used.
Substitution: Reagents such as halides and acids are employed for substitution reactions.
Major Products Formed:
Oxidation: Xylaric acid and other derivatives.
Reduction: Xylitol and related alcohols.
Substitution: Various substituted xylofuranose derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-L-Xylofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of plant metabolism and cell wall structure.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of biofuels, biodegradable plastics, and other sustainable materials
Wirkmechanismus
The mechanism of action of beta-L-xylofuranose involves its interaction with specific enzymes and molecular pathways. It acts as a substrate for enzymes like xylose reductase, which catalyzes its conversion to xylitol. This process is crucial in the pentose phosphate pathway, a metabolic pathway that generates NADPH and pentoses .
Vergleich Mit ähnlichen Verbindungen
D-Xylofuranose: An enantiomer of beta-L-xylofuranose with similar chemical properties but different biological roles.
Xylopyranose: Another form of xylose with a pyranose ring structure.
Xylitol: A reduced form of xylose used as a sugar substitute.
Uniqueness: this compound is unique due to its specific β-configuration and its role in plant metabolism. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
41546-29-6 |
|---|---|
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m0/s1 |
InChI-Schlüssel |
HMFHBZSHGGEWLO-QTBDOELSSA-N |
Isomerische SMILES |
C([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





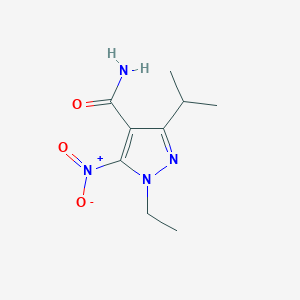
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)

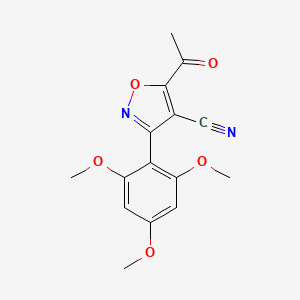
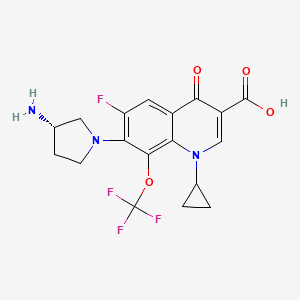
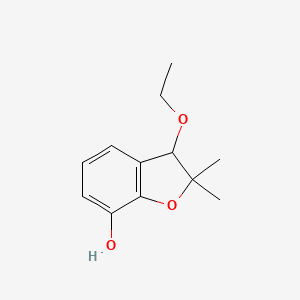
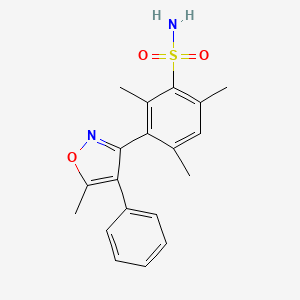

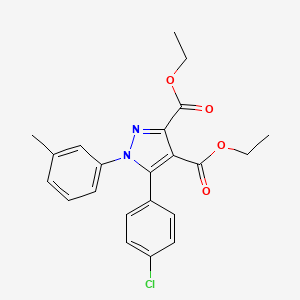
![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

